3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide
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Overview
Description
3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a morpholine ring, and a thianyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Attachment of the Thianyl Group: The thianyl group can be attached through a series of reactions involving thiol derivatives and appropriate coupling agents.
Final Coupling: The final step involves coupling the oxazole, morpholine, and thianyl intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, sulfonates, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2-oxazole-4-carboxamide: Lacks the morpholine and thianyl groups, resulting in different chemical and biological properties.
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide: Lacks the dimethyl groups, which may affect its reactivity and interactions.
3,5-Dimethyl-N-[(4-morpholin-4-yl)ethyl]-1,2-oxazole-4-carboxamide: Contains an ethyl group instead of a thianyl group, leading to different steric and electronic effects.
Uniqueness
The uniqueness of 3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,5-dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-14(13(2)22-18-12)15(20)17-11-16(3-9-23-10-4-16)19-5-7-21-8-6-19/h3-11H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTRCYNPHRMTFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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